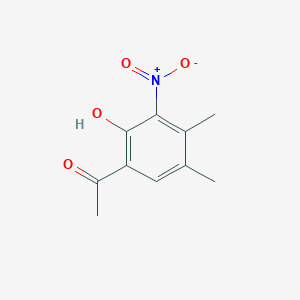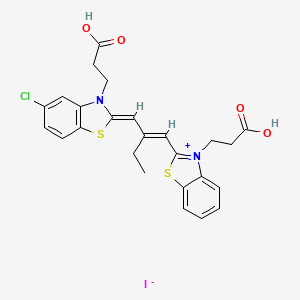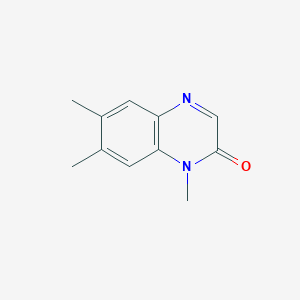![molecular formula C6H13N3 B13791467 1,2,6-Triazaspiro[4.4]nonane CAS No. 254436-99-2](/img/structure/B13791467.png)
1,2,6-Triazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Triazaspiro[4.4]nonane is a heterocyclic compound characterized by a spiro-connected nonane ring system containing three nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6-Triazaspiro[4.4]nonane typically involves cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet production demands. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,6-Triazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazaspiro compounds .
Scientific Research Applications
1,2,6-Triazaspiro[4.4]nonane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1,2,6-Triazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease processes .
Comparison with Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
1,6-Dioxaspiro[4.4]nonane:
Uniqueness: 1,2,6-Triazaspiro[4.4]nonane is unique due to its specific nitrogen positioning within the spiro ring, which imparts distinct reactivity and potential biological activity compared to its analogs .
Conclusion
1,2,6-Triazaspiro[44]nonane is a compound of significant interest due to its unique structure and versatile applications in various scientific fields
Properties
CAS No. |
254436-99-2 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,2,6-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-6(7-4-1)3-5-8-9-6/h7-9H,1-5H2 |
InChI Key |
LESDFIBEGBHURT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNN2)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)

![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)


![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)



![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)


